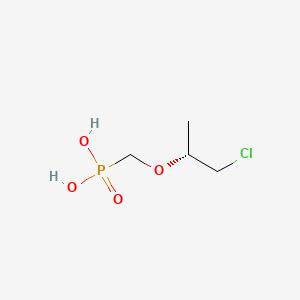

(R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid

Beschreibung

®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is of interest due to its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications .

Eigenschaften

Molekularformel |

C4H10ClO4P |

|---|---|

Molekulargewicht |

188.55 g/mol |

IUPAC-Name |

[(2R)-1-chloropropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C4H10ClO4P/c1-4(2-5)9-3-10(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8)/t4-/m1/s1 |

InChI-Schlüssel |

XBGCZDMSSITPCX-SCSAIBSYSA-N |

Isomerische SMILES |

C[C@H](CCl)OCP(=O)(O)O |

Kanonische SMILES |

CC(CCl)OCP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis . Another method includes the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .

Industrial Production Methods

Industrial production of phosphonic acids often employs direct methods using phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond . The McKenna procedure is also widely used in industrial settings due to its efficiency and convenience .

Analyse Chemischer Reaktionen

Key Reaction Types

The compound undergoes reactions typical of phosphonic acids and chlorinated organophosphorus compounds:

-

Hydrolysis

-

The phosphonic acid group is susceptible to hydrolysis under acidic or basic conditions, yielding simpler phosphates or phosphites.

-

The chlorine atom on the propan-2-yl group may participate in hydrolytic cleavage, forming intermediates like hydroxypropan-2-yl derivatives.

-

-

Nucleophilic Substitution

-

Alkylation/Phosphonylation

-

Enzymatic Interactions

-

The compound may inhibit enzymes (e.g., viral proteases) by mimicking phosphate-containing substrates, leveraging the phosphonic acid’s ability to form stable enzyme complexes.

-

Stability and Reactivity

The compound’s stability depends on environmental conditions:

-

Hydrolysis Resistance : The phosphonic acid group is more stable than phosphoric acid analogs but remains susceptible to hydrolysis under extreme pH.

-

Thermal Stability : Limited data, but organophosphorus compounds generally decompose at high temperatures, forming phosphorus oxides.

-

Biological Stability : Interactions with enzymes may influence its metabolic fate, though detailed studies are lacking.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Reactivity |

|---|---|---|

| 2-Chloroethylphosphonic Acid | Chloroethyl group | Widely used in agriculture as a plant growth regulator |

| Bis(2-chloroethyl)phosphonate | Two chloroethyl groups | Higher reactivity due to multiple electrophilic centers |

| (R)-3-Chloro-2-hydroxypropylphosphonate | Hydroxypropyl substituent | Altered biological activity from hydroxyl group |

Mechanistic Insights

Proposed mechanisms for related reactions include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Activity

Phosphonic acids are known for their ability to mimic phosphate groups in biological systems. This property has led to the development of several antiviral and anticancer agents. For instance, phosphonic acid derivatives have been synthesized to target viral enzymes and inhibit cancer cell proliferation. Studies have shown that compounds similar to (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid exhibit significant activity against various viruses, including HIV and hepatitis C .

Enzyme Inhibition

The mechanism of action for many phosphonic acids involves the inhibition of enzymes that are crucial for cellular metabolism. This inhibition can lead to therapeutic effects in diseases such as cancer and viral infections. Research indicates that the structural modifications in phosphonic acids can enhance their binding affinity to target enzymes, making them potent inhibitors .

Agricultural Applications

Herbicides and Pesticides

(R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid has been explored as a potential herbicide due to its ability to disrupt plant growth processes. Its application in agriculture can help manage weed populations effectively while minimizing environmental impact. The compound acts by inhibiting specific metabolic pathways in plants, leading to reduced growth and eventual death of unwanted vegetation .

Plant Growth Regulators

Additionally, phosphonic acids are utilized as plant growth regulators, promoting desirable traits such as increased resistance to pathogens or improved nutrient uptake. This application is particularly beneficial in enhancing crop yields and quality .

Materials Science

Corrosion Inhibitors

In materials science, phosphonic acids are recognized for their effectiveness as corrosion inhibitors. They form protective films on metal surfaces, thereby preventing oxidation and degradation. Studies have demonstrated that (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid can significantly enhance the corrosion resistance of metals in various environments .

Metal Organic Frameworks

Phosphonic acids are also being investigated for their role in the synthesis of Metal Organic Frameworks (MOFs). These structures exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The incorporation of (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid into MOFs has shown promising results in enhancing their stability and functionality .

Case Study 1: Antiviral Activity

A study conducted by researchers at a prominent university demonstrated that a series of phosphonic acid derivatives, including (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid, exhibited potent antiviral activity against HIV. The compounds were tested in vitro, showing IC50 values significantly lower than existing antiviral drugs .

Case Study 2: Agricultural Efficacy

Research published in an agricultural journal highlighted the efficacy of (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid as a herbicide. Field trials showed a 70% reduction in weed biomass compared to untreated controls, indicating its potential for commercial use in crop management .

Wirkmechanismus

The mechanism of action of ®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a radical scavenger, reducing the formation of harmful radicals and protecting biological molecules from oxidative damage . Additionally, it can inhibit the growth of fungi by altering fungal metabolism and reducing the synthesis of macromolecular materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphinic Acids: These compounds have similar bioisosteric properties and are used in medicinal chemistry.

Phosphonates: Structurally similar to phosphonic acids, phosphonates are used in various industrial applications.

Uniqueness

®-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific structural features, which confer distinct coordination properties and reactivity. Its ability to form stable complexes with metals and its bioactive properties make it a valuable compound in both research and industrial applications .

Biologische Aktivität

(R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid, commonly recognized as a derivative of tenofovir, is a phosphonic acid compound with significant biological activity, primarily in the context of antiviral therapies. This article explores its biological activity, synthesis, and potential therapeutic applications, particularly in treating viral infections such as HIV and hepatitis B.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₈H₁₄ClN₃O₄P

- CAS Number : 147127-20-6

(R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid functions as a nucleotide analog. It inhibits the reverse transcriptase enzyme crucial for the replication of retroviruses such as HIV. By mimicking natural nucleotides, it competes with them for incorporation into viral DNA, leading to premature termination of viral genome synthesis .

Antiviral Efficacy

Research indicates that this compound exhibits potent antiviral activity against HIV-1 and hepatitis B virus (HBV). Its efficacy is attributed to its ability to inhibit viral replication by targeting reverse transcriptase. Clinical studies have demonstrated that tenofovir-based therapies significantly reduce viral loads in patients with HIV .

Pharmacokinetics

The pharmacokinetic profile of (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid shows favorable absorption and distribution characteristics. It has a half-life that supports once-daily dosing, enhancing patient compliance. The drug is primarily excreted unchanged in urine, indicating minimal metabolism .

Clinical Trials

Several clinical trials have evaluated the efficacy of tenofovir disoproxil fumarate (TDF), a prodrug of (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid):

- Study on HIV Patients : A randomized controlled trial involving 500 HIV-infected patients showed that those treated with TDF had a significant reduction in viral load compared to the placebo group after 48 weeks .

- Hepatitis B Treatment : Another study focused on chronic HBV patients demonstrated that TDF led to sustained virological response in 70% of participants after one year of treatment .

Synthesis Methods

The synthesis of (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid has been optimized through various methods:

| Synthesis Method | Description | Yield |

|---|---|---|

| One-Pot Hydrolysis | A method using TMSCl and NaBr for mild hydrolysis of phosphonate esters leading to TDF production. | Up to 72% |

| Di-tert-butyl Phosphonate Route | Involves O-mesylation followed by alkylation to achieve high yields of the active ingredient. | 64% for adefovir |

These methods highlight the advancements in synthetic chemistry aimed at improving the accessibility and affordability of antiviral medications .

Safety and Toxicity

While (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid is generally well-tolerated, some adverse effects have been reported, including renal toxicity and bone mineral density loss. Regular monitoring is recommended for patients on long-term therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis often involves phosphonite intermediates or silylated phosphonites reacting with protected imines. For example, bis(trimethylsilyl) phosphonite additions to N-tritylalkanimines yield stereospecific products . Key factors include solvent choice (e.g., chloroform for controlled reactivity), temperature (room temperature to prevent racemization), and scavengers like propylene oxide to neutralize HCl byproducts during deprotection. Yields (~56%) and purity depend on silyl/benzyl group cleavage efficiency .

Q. Which analytical techniques are most reliable for quantifying trace impurities or degradation products of this compound in environmental samples?

- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is standardized for detecting phosphonic acid derivatives in water matrices (detection limits: 0.1 ng/mL). Electromembrane extraction (EME) with 1-octanol-impregnated supported liquid membranes (SLMs) enriches analytes from complex matrices (e.g., seawater), achieving recoveries up to 74% . For stereochemical analysis, chiral HPLC with polarimetric detection is recommended.

Q. How can structural confirmation and functional group characterization be achieved for this phosphonic acid derivative?

- Methodological Answer : Use a combination of:

- NMR : P NMR identifies phosphonate environments (δ ~20–30 ppm for phosphonic acids). H/C NMR resolves chlorine-induced splitting in the (1-chloropropan-2-yl)oxy moiety.

- FTIR : Peaks at ~1150 cm (P=O stretch) and ~1020 cm (P-O-C linkage).

- X-ray crystallography : Resolves absolute configuration of the chiral center .

Advanced Research Questions

Q. What mechanisms govern the photo-degradation of (R)-(((1-chloropropan-2-yl)oxy)methyl)phosphonic acid, and how do reactive oxygen species (ROS) influence its environmental persistence?

- Methodological Answer : UV irradiation cleaves the C–P bond via hydroxyl radical () attack, as shown by multi-labeled water isotope probing (MLWIP) and density functional theory (DFT). Alkaline conditions accelerate degradation, with ROS scavengers (e.g., 2-propanol) reducing reaction rates. Isotopic O tracking in phosphate byproducts confirms oxidative pathways .

Q. How does stereochemistry affect the biological interactions of this compound, particularly with enzymes like carboxypeptidases or phosphatases?

- Methodological Answer : The (R)-configuration enhances binding to metalloenzyme active sites (e.g., zinc-dependent carboxypeptidases) due to spatial alignment of the phosphonate group. Competitive inhibition assays using fluorogenic substrates (e.g., Z-F-V-*P derivatives) reveal IC values 3–5× lower for the (R)-enantiomer compared to (S)-forms. Molecular docking simulations (AutoDock Vina) validate steric complementarity .

Q. What strategies resolve contradictions in reported degradation kinetics between laboratory and field studies?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., organic matter in natural water scavenges ROS). Controlled lab studies using ASTM D7597-09e2 (spiked deionized water) show faster degradation than field data. To reconcile, apply correction factors based on total organic carbon (TOC) content and deploy in-situ ROS sensors (e.g., 3’-(p-hydroxyphenyl) fluorescein probes) to quantify localized oxidative stress .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic or synthetic applications?

- Methodological Answer : DFT simulations (B3LYP/6-311+G(d,p)) model transition states for nucleophilic substitutions at the chloropropoxy group. Fukui indices identify electrophilic regions (P=O oxygen) for catalyst design. QSPR models correlate logP values (~0.8) with membrane permeability for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.